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molecular formula C6H7ClN2O B8506767 4-Chloro-2,6-dimethylpyrimidine 1-oxide

4-Chloro-2,6-dimethylpyrimidine 1-oxide

Cat. No. B8506767
M. Wt: 158.58 g/mol
InChI Key: BYOCTKLVRVDWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05438058

Procedure details

100 ml of piperidine are introduced into a 250 ml three-necked flask fitted with a thermometer, a condenser and a magnetic stirrer and 13.5 g (8.51×10-2 mol) of 2,4-dimethyl-6-chloropyrimidine 3-oxide are then added, in solid portions, in a manner such that exothermic heat does not develop beyond 60° C. The reaction mixture is then allowed to return to ambient temperature; the piperidinium hydrochloride is then removed from the mixture by filtration and the filtrate is evaporated to dryness. The crude oil obtained crystallises rapidly at ambient temperature. The crystalline mass is dissolved in a minimum of ethanol and ethyl ether is then added cold until precipitation occurs. The mixture is stirred for half an hour and the precipitate is then filtered off and drained. A final filtration through silica gel using the dichloromethane/methanol (90/10) eluent system allows white crystals to be obtained.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:7]([O-:8])=[C:6]([CH3:9])[CH:5]=[C:4](Cl)[N:3]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH3:1][C:2]1[N+:7]([O-:8])=[C:6]([CH3:9])[CH:5]=[C:4]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC1=NC(=CC(=[N+]1[O-])C)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added, in solid portions, in a manner such
TEMPERATURE
Type
TEMPERATURE
Details
that exothermic heat
CUSTOM
Type
CUSTOM
Details
does not develop beyond 60° C
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
the piperidinium hydrochloride is then removed from the mixture by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude oil obtained
CUSTOM
Type
CUSTOM
Details
crystallises rapidly at ambient temperature
DISSOLUTION
Type
DISSOLUTION
Details
The crystalline mass is dissolved in a minimum of ethanol and ethyl ether
ADDITION
Type
ADDITION
Details
is then added cold
CUSTOM
Type
CUSTOM
Details
until precipitation
FILTRATION
Type
FILTRATION
Details
the precipitate is then filtered off
FILTRATION
Type
FILTRATION
Details
A final filtration through silica gel using the dichloromethane/methanol (90/10) eluent system
CUSTOM
Type
CUSTOM
Details
to be obtained

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC(=[N+]1[O-])C)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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